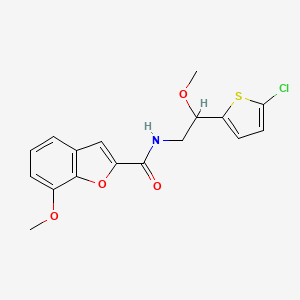

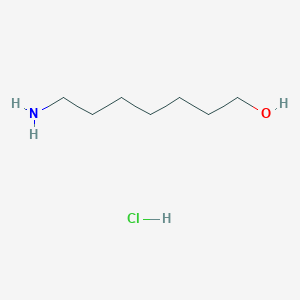

4-(3-methoxypyrrolidin-1-yl)-N-(4-sulfamoylbenzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(3-methoxypyrrolidin-1-yl)-N-(4-sulfamoylbenzyl)benzamide is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamides are often explored for their potential therapeutic properties, including gastrokinetic activity and receptor affinity . The specific compound appears to be structurally related to other benzamide derivatives discussed in the provided papers, which include various substitutions on the benzamide moiety that confer unique physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives can involve multiple steps, including the use of labeled isotopes as seen in the synthesis of sulpiride, a related benzamide compound . While the exact synthesis of 4-(3-methoxypyrrolidin-1-yl)-N-(4-sulfamoylbenzyl)benzamide is not detailed in the provided papers, similar compounds are synthesized through reactions involving intermediates such as o-quinone methides, which are generated in situ from alcohols and then undergo nucleophilic attacks to form the desired products . These methods demonstrate the complexity and the need for precise conditions in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For instance, the presence of a methoxy group and the substitution pattern on the benzene ring can significantly influence the binding affinity to receptors . The crystal structure of a related Schiff base benzamide compound has been determined, showing the existence of enol-imine tautomerism, which is important for understanding the compound's reactivity and interactions . Although the exact molecular structure of the compound is not provided, these studies suggest that the molecular conformation and substituents play a critical role in the compound's properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the substituents present on the benzene ring and the nature of the reaction partners . The reactivity of these compounds can be influenced by the electronic effects of the substituents, as well as the steric hindrance they may provide. The chemical reactions of benzamide derivatives are often tailored to achieve specific modifications that enhance their biological activity or physicochemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a methoxy group can affect the compound's hydrogen bonding capability and, consequently, its solubility . The crystallographic analysis provides insights into the solid-state structure, which can be correlated with the compound's reactivity and stability . Additionally, spectroscopic methods, including IR, NMR, and mass spectrometry, are used to characterize these compounds and confirm their identity . Theoretical calculations, such as density functional theory (DFT), can predict various properties, including electronic structure and reactivity, which are essential for understanding the compound's behavior in different environments .

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity and Dopamine Receptor Interaction

Synthesis and Neuroleptic Activity of Benzamides

Studies have developed benzamides with potential neuroleptic activities, focusing on their inhibitory effects on apomorphine-induced stereotyped behavior in rats. Among these, certain compounds, particularly cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, demonstrated potent neuroleptic properties, significantly more active than traditional drugs like haloperidol and metoclopramide. This highlights the compound's potential as a drug with fewer side effects for psychosis treatment (Iwanami et al., 1981).

Selective Antidopaminergic Activity

Further investigation into the neuroleptic properties of specific benzamides, like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-methylaminobenzamide, has shown these compounds to have potent and longer-lasting inhibitory effects on dopamine-induced behaviors compared to classical neuroleptics. Their selective action on dopamine D1 receptors suggests their utility in creating more effective and targeted neuroleptic treatments with reduced side effects (Usuda et al., 2004).

Anticancer and Enzyme Inhibition Applications

Carbonic Anhydrase Inhibitors

Aromatic sulfonamide inhibitors, designed to target carbonic anhydrase isoenzymes, have shown nanomolar inhibitory concentration against multiple isoenzymes, suggesting potential applications in treating conditions related to these enzymes. The compounds display varied activity levels, with some showing low affinity against certain isoenzymes, indicating the importance of structural variation in drug design (Supuran et al., 2013).

Eigenschaften

IUPAC Name |

4-(3-methoxypyrrolidin-1-yl)-N-[(4-sulfamoylphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c1-26-17-10-11-22(13-17)16-6-4-15(5-7-16)19(23)21-12-14-2-8-18(9-3-14)27(20,24)25/h2-9,17H,10-13H2,1H3,(H,21,23)(H2,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKFSLFTHBAKAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-methoxypyrrolidin-1-yl)-N-(4-sulfamoylbenzyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2504125.png)

![2-(pyrrolidin-1-ylcarbonyl)-4-[3-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2504130.png)

![allyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2504131.png)

![Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate](/img/structure/B2504132.png)

![3-[5-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2504133.png)

![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B2504135.png)

![N-(4-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2504138.png)

![2-(3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2504141.png)